1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA
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Overview
Description
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA is a useful research compound. Its molecular formula is C25H23FN4O5 and its molecular weight is 478.48. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Weak Interactions in Tetrahydroisoquinoline Derivatives : A study explored the crystal packing of compounds similar to the specified chemical, focusing on weak interactions like C–H...F and C–H...O. This provides insights into the molecular conformations influenced by these interactions (Choudhury, Nagarajan, & Row, 2003).
Biochemical Applications
Inhibition of Platelet-Derived Growth Factor Receptor Phosphorylation : Research on quinazoline derivatives, structurally related to the specified chemical, showed potent inhibition of PDGF receptor phosphorylation, which is significant in the treatment of atherosclerosis and other proliferative disorders (Matsuno et al., 2002).
Local Anesthetic Activity and Acute Toxicity Studies : Isoquinoline alkaloids, which include structures similar to the specified chemical, were studied for their local anesthetic activity and toxicity. This research is pivotal in developing new anesthetic agents with reduced toxicity (Azamatov et al., 2023).
Drug Development and Synthesis
Synthesis of Isoquinoline Derivatives : Investigations into the synthesis and conformational analysis of isoquinoline derivatives offer crucial knowledge for developing new pharmaceuticals and understanding their stereochemical behavior (Heydenreich et al., 2003).
Development of Novel Therapeutic Agents : The synthesis and evaluation of compounds structurally related to the specified chemical can lead to the discovery of new therapeutic agents, especially in targeting specific biochemical pathways (Perković et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in several biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis . The exact downstream effects of these pathways are still under investigation, but it is known that they play a role in various physiological and pathological conditions .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It has an adequate, absolute oral bioavailability of 29.0% , suggesting that a significant proportion of the orally administered dose reaches systemic circulation.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it could potentially be used to treat conditions associated with inflammation and pain.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-22-13-18(30(32)33)7-8-20(22)26/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOXAVSGTRUAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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